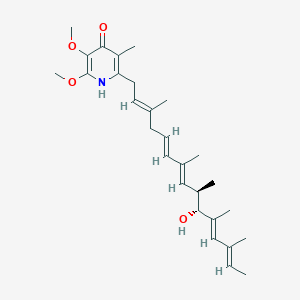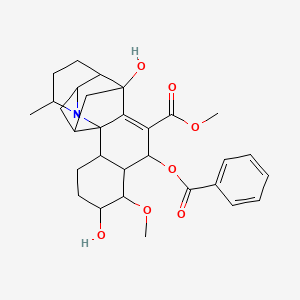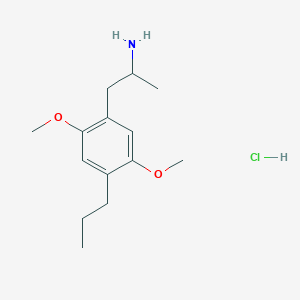
1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride
Overview
Description
It was first synthesized by Alexander Shulgin and described in his book “Phenethylamines I Have Known And Loved” (PiHKAL) . This compound is known for its hallucinogenic properties and is primarily used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DOPR (hydrochloride) involves several steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with propylmagnesium bromide to form 2,5-dimethoxy-4-propylbenzyl alcohol.
Oxidation: The benzyl alcohol is then oxidized to 2,5-dimethoxy-4-propylbenzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with methylamine to form 2,5-dimethoxy-4-propylamphetamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production would require optimization for large-scale operations, including the use of continuous flow reactors and more efficient purification techniques.
Types of Reactions:
Oxidation: DOPR (hydrochloride) can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of DOPR (hydrochloride).
Scientific Research Applications
DOPR (hydrochloride) has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of amphetamines and their derivatives.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Studied for its potential therapeutic effects in treating certain psychiatric disorders, although its use is limited due to its hallucinogenic properties.
Industry: Utilized in forensic toxicology for the identification and quantification of psychoactive substances.
Mechanism of Action
DOPR (hydrochloride) exerts its effects primarily through the activation of serotonin receptors, particularly the 5-HT2A receptor. This activation leads to altered neurotransmission and the characteristic hallucinogenic effects. The compound also interacts with other neurotransmitter systems, including dopamine and norepinephrine, contributing to its overall psychoactive profile .
Comparison with Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): Another psychedelic amphetamine with similar hallucinogenic properties.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Shares structural similarities and psychoactive effects.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Known for its potent hallucinogenic effects.
Uniqueness of DOPR (hydrochloride): DOPR (hydrochloride) is unique due to its specific propyl substitution at the 4-position of the aromatic ring, which influences its pharmacological profile and potency. Compared to other similar compounds, DOPR (hydrochloride) may exhibit different binding affinities and efficacies at various serotonin receptor subtypes, leading to distinct psychoactive effects .
Properties
IUPAC Name |
1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3;/h8-10H,5-7,15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDRDMJFFBLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)CC(C)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53581-55-8 | |
| Record name | DOPR hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBS6G7KBL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


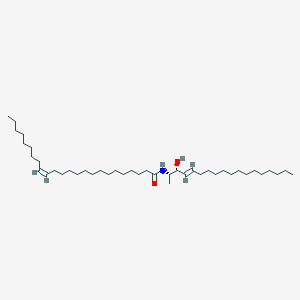
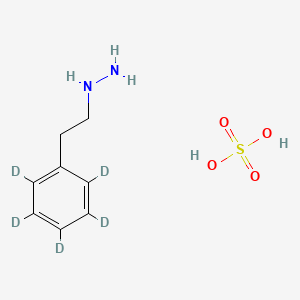
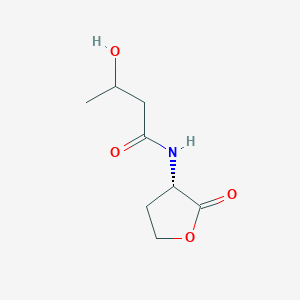
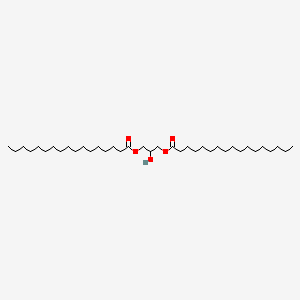
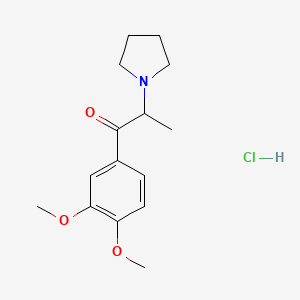
![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)

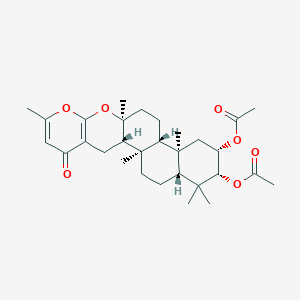
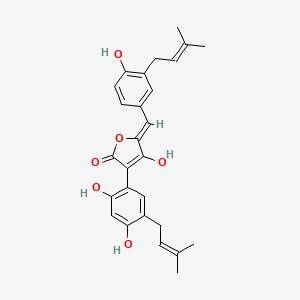
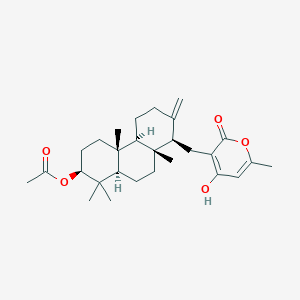
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)
